molecular formula C10H6Cl2 B3049781 1,3-Dichloronaphthalene CAS No. 2198-75-6

1,3-Dichloronaphthalene

Cat. No.: B3049781
CAS No.: 2198-75-6
M. Wt: 197.06 g/mol
InChI Key: AMCBMCWLCDERHY-UHFFFAOYSA-N
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Description

1,3-Dichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of two chlorine atoms attached to the first and third positions of the naphthalene ring. Its molecular formula is C10H6Cl2, and it has a molecular mass of 197.06 g/mol . This compound is known for its distinct chemical properties and is used in various industrial and research applications.

Preparation Methods

1,3-Dichloronaphthalene can be synthesized through several methods. One common synthetic route involves the chlorination of naphthalene. This process typically requires the use of chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the desired positions . The reaction is usually carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. These methods often include the use of continuous flow reactors and precise control of reaction parameters to achieve consistent results .

Chemical Reactions Analysis

1,3-Dichloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: this compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include hydroxylated, oxidized, or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1,3-dichloronaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that may bind to cellular macromolecules, leading to potential toxic effects . The specific pathways and targets involved depend on the organism and the context of exposure.

Comparison with Similar Compounds

1,3-Dichloronaphthalene can be compared with other chlorinated naphthalenes, such as 1,2-dichloronaphthalene and 1,4-dichloronaphthalene. These compounds share similar structural features but differ in the positions of the chlorine atoms, which can influence their chemical reactivity and applications . For example:

    1,2-Dichloronaphthalene: Chlorine atoms are attached to the first and second positions.

    1,4-Dichloronaphthalene: Chlorine atoms are attached to the first and fourth positions.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and physical properties compared to its isomers.

Properties

IUPAC Name

1,3-dichloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCBMCWLCDERHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062246
Record name 1,3-Dichloronaphthalene
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Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-75-6, 28699-88-9
Record name 1,3-Dichloronaphthalene
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Record name 1,3-Dichloronaphthalene
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Record name Naphthalene, 1,3-dichloro-
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Record name 1,3-DICHLORONAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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